molecular formula C12H16N2O3 B15316520 5-(2-Ethylbutanamido)nicotinic acid

5-(2-Ethylbutanamido)nicotinic acid

Cat. No.: B15316520
M. Wt: 236.27 g/mol
InChI Key: VTCKWYUOQNUKGX-UHFFFAOYSA-N
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Description

5-(2-Ethylbutanamido)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a nicotinic acid moiety substituted with a 2-ethylbutanamido group. Nicotinic acid and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylbutanamido)nicotinic acid typically involves the acylation of nicotinic acid with 2-ethylbutanoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry approaches are being explored to minimize the environmental impact of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylbutanamido)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-(2-Ethylbutanamido)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Ethylbutanamido)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various cellular processes. For example, nicotinic acid derivatives are known to activate G-protein-coupled receptors, leading to downstream signaling events that affect lipid metabolism, inflammation, and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: An amide derivative of nicotinic acid with similar biological activities.

    Nicotinic acid: The parent compound with well-known vitamin and therapeutic properties.

    2-Chloronicotinamide: A derivative with enhanced antimicrobial activity.

Uniqueness

5-(2-Ethylbutanamido)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-ethylbutanamido group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

5-(2-ethylbutanoylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O3/c1-3-8(4-2)11(15)14-10-5-9(12(16)17)6-13-7-10/h5-8H,3-4H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

VTCKWYUOQNUKGX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CN=CC(=C1)C(=O)O

Origin of Product

United States

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